molecular formula C21H14ClFN4O3 B2807109 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105214-76-3

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

Katalognummer: B2807109
CAS-Nummer: 1105214-76-3
Molekulargewicht: 424.82
InChI-Schlüssel: ASNSACKMBWJHBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H14ClFN4O3 and its molecular weight is 424.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a novel chemical entity that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structural formula can be represented as follows:

  • Molecular Formula : C22H23ClN4O3
  • Molecular Weight : 426.9 g/mol
  • LogP : 4.134 (indicating lipophilicity)
  • Solubility : Poor water solubility (LogSw = -4.56)

The primary mechanisms through which this compound exerts its biological effects are still under investigation; however, preliminary studies suggest several pathways:

  • PPAR Modulation : Similar compounds have shown activity as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, which is involved in lipid metabolism and inflammation regulation .
  • Cytotoxic Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Antimicrobial Properties : There is evidence suggesting that derivatives of the oxadiazole structure exhibit antimicrobial activities against both bacterial and fungal strains .

Cytotoxicity Assays

In vitro studies have utilized various cancer cell lines to assess the cytotoxic potential of the compound. The sulforhodamine B assay revealed that the compound demonstrates significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Reference
A-498 (Renal)10.5
DU 145 (Prostate)12.3
MCF7 (Breast)15.7

PPAR Agonist Activity

Recent studies on related oxadiazole compounds indicated that they can act as agonists for PPAR-α, with EC50 values ranging from 0.23 to 0.83 µM for the most active derivatives . This suggests that our compound may also interact similarly, potentially influencing metabolic pathways involved in cancer progression.

Antimicrobial Activity

The compound's antimicrobial potential was assessed against various strains:

MicroorganismMIC (µM)Reference
Staphylococcus aureus15.0
Escherichia coli18.5
Candida albicans20.0

These results indicate moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

  • In Vivo Studies : A recent study evaluated the efficacy of a similar oxadiazole derivative in a murine model of breast cancer, demonstrating a significant reduction in tumor size compared to control groups .
  • Toxicological Assessment : Toxicity studies conducted using zebrafish models indicated that the compound has an LC50 of approximately 14 mg/L, suggesting moderate toxicity which necessitates further evaluation for therapeutic use .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Recent studies have highlighted the anticancer activities of compounds containing oxadiazole derivatives. For instance, derivatives similar to the target compound have shown significant antiproliferative effects against various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Colon cancer (HCT-116)

In particular, a study reported that oxadiazole derivatives exhibited IC50 values in the low micromolar range against these cell lines, indicating strong potential as anticancer agents .

Antimicrobial Activity

Compounds with oxadiazole structures have also demonstrated antibacterial and antifungal properties. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine enhances their antimicrobial efficacy .

Study 1: Anticancer Activity

In a recent publication, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The study demonstrated that compounds with similar structural features to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide showed promising results against various cancer cell lines. The most potent compounds were selected for further evaluation based on their IC50 values and selectivity indices .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of oxadiazole derivatives. The study utilized a variety of bacterial strains to assess the effectiveness of synthesized compounds, including those structurally related to the target compound. Results indicated significant antibacterial activity, particularly against resistant strains .

Eigenschaften

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4O3/c22-14-9-7-13(8-10-14)19-25-20(30-26-19)15-4-3-11-27(21(15)29)12-18(28)24-17-6-2-1-5-16(17)23/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNSACKMBWJHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.